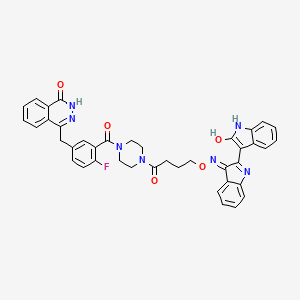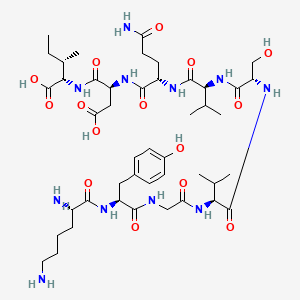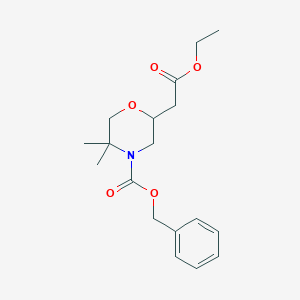![molecular formula C17H31BO2 B12368488 [4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid](/img/structure/B12368488.png)
[4-(4-Pentylcyclohexyl)cyclohexen-1-yl]boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID: is a boronic acid derivative with the molecular formula C17H31BO2 and a molecular weight of 278.24 g/mol . This compound is known for its unique structure, which includes a cyclohexyl ring substituted with a pentyl group and a boronic acid functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID typically involves the reaction of a cyclohexyl derivative with a boronic acid reagent. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like palladium complexes to facilitate the formation of the boronic acid group .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID can undergo oxidation reactions to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the boronic acid group to other functional groups such as alcohols.
Substitution: The compound can participate in substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like halides or other nucleophiles in the presence of catalysts.
Major Products:
Oxidation: Alcohols or ketones.
Reduction: Alcohols.
Substitution: Various substituted cyclohexyl derivatives.
Applications De Recherche Scientifique
Chemistry: TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID is used as a building block in organic synthesis, particularly in the formation of complex molecules through Suzuki-Miyaura cross-coupling reactions .
Biology and Medicine: In biological research, this compound can be used to study the interactions of boronic acids with biological molecules.
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and liquid crystals. Its unique structure allows for the development of materials with specific properties .
Mécanisme D'action
The mechanism of action of TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID involves its ability to form reversible covalent bonds with diols and other functional groups. This interaction is facilitated by the boronic acid group, which can undergo reversible reactions with hydroxyl groups to form boronate esters. These interactions are crucial in various chemical and biological processes .
Comparaison Avec Des Composés Similaires
- 4-(trans-4-Pentylcyclohexyl)phenol
- 3,4,5-Trifluoro-1-[trans-4’-(trans-4’'-pentylcyclohexyl)-cyclohexyl]benzene
- Trans-4-(trans-4-Pentylcyclohexyl)cyclohexylmethanol
Comparison: TRANS-(4-PENTYLCYCLOHEXYL)CYCLOHEX-1-ENYLBORONIC ACID is unique due to its boronic acid functional group, which allows it to participate in specific reactions such as Suzuki-Miyaura cross-coupling. This sets it apart from similar compounds that may lack this functional group and therefore have different reactivity and applications .
Propriétés
Formule moléculaire |
C17H31BO2 |
|---|---|
Poids moléculaire |
278.2 g/mol |
Nom IUPAC |
[4-(4-pentylcyclohexyl)cyclohexen-1-yl]boronic acid |
InChI |
InChI=1S/C17H31BO2/c1-2-3-4-5-14-6-8-15(9-7-14)16-10-12-17(13-11-16)18(19)20/h12,14-16,19-20H,2-11,13H2,1H3 |
Clé InChI |
NSKYCIWGCMDXSO-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CCC(CC1)C2CCC(CC2)CCCCC)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[[(2S,3R,4R,5S,6R)-3-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]amino]-3-(4-sulfamoylphenyl)urea](/img/structure/B12368407.png)






![6-Methoxy-3-[[4-[4-(2-methoxyacetyl)piperazine-1-carbonyl]cyclohexyl]methyl]-1-methylquinazoline-2,4-dione](/img/structure/B12368482.png)






